molecular formula C10H12INO3 B13095973 Ethyl 4-amino-5-iodo-2-methoxybenzoate

Ethyl 4-amino-5-iodo-2-methoxybenzoate

Cat. No.: B13095973
M. Wt: 321.11 g/mol
InChI Key: SQQWCQGSOBCDOH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-iodo-2-methoxybenzoate is an organic compound with the molecular formula C10H12INO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, an iodine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-5-iodo-2-methoxybenzoate typically involves the iodination of a precursor compound, followed by esterification. One common method involves the halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with ethane sulfinic acid sodium salt . The reaction conditions often include the use of an acid catalyst and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-iodo-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Oxidation: Products include nitro compounds or quinones.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

Ethyl 4-amino-5-iodo-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-iodo-2-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-iodo-4-methoxybenzoate
  • Methyl 4-amino-5-iodo-2-methoxybenzoate
  • 2-Amino-5-iodo-4-methoxybenzonitrile

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its iodine atom, in particular, makes it a valuable compound for various applications, including radiolabeling and as a precursor for more complex molecules.

Properties

Molecular Formula

C10H12INO3

Molecular Weight

321.11 g/mol

IUPAC Name

ethyl 4-amino-5-iodo-2-methoxybenzoate

InChI

InChI=1S/C10H12INO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3

InChI Key

SQQWCQGSOBCDOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)N)I

Origin of Product

United States

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